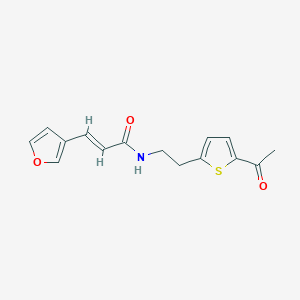

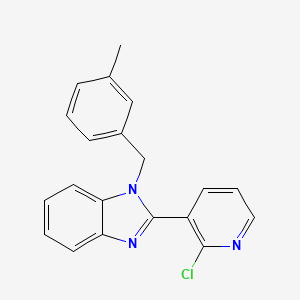

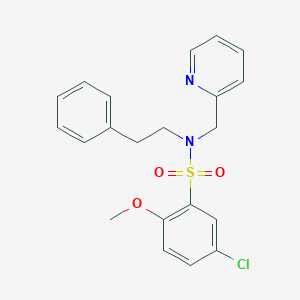

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the conditions under which the synthesis occurs, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It can include studying the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as spectroscopy and chromatography can be used .Scientific Research Applications

Acrylamide Research and Applications

Acrylamide is extensively studied due to its industrial and environmental significance, as well as its occurrence in foods processed at high temperatures. The compound's reactivity and potential health impacts have catalyzed a wide range of research efforts focusing on understanding its formation, mitigation, and biological effects.

Chemistry and Formation Mechanisms

Acrylamide forms through heat-induced reactions between amino acids and reducing sugars, primarily via the Maillard reaction, in carbohydrate-rich foods. The understanding of its chemistry has practical applications in reducing acrylamide levels in food processing and developing safer cooking methods. This knowledge is crucial for industries aiming to minimize the potential health risks associated with dietary acrylamide exposure (Friedman, 2003; Taeymans et al., 2004).

Bioactive Compound Development

Research into compounds containing furan and thiophene rings, similar in some respects to the structure you've mentioned, highlights the significance of these motifs in medicinal chemistry. Such studies are pivotal for the development of new drugs, showcasing the potential of acrylamide derivatives in therapeutic applications (Ostrowski, 2022).

Mitigation Strategies and Health Impact Assessment

Efforts to mitigate acrylamide formation in foods without compromising quality have led to a variety of strategies, including ingredient selection, processing adjustments, and the application of asparaginase. Understanding the toxicological profile of acrylamide and its derivatives informs regulatory standards and public health recommendations (Friedman & Levin, 2008).

Environmental and Occupational Exposure

Studies on acrylamide's neurotoxic effects, particularly in occupational settings, emphasize the need for safety protocols in industries where acrylamide is used or generated. This area of research supports the development of guidelines to protect workers and reduce environmental exposure (Pennisi et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(furan-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11(17)14-4-3-13(20-14)6-8-16-15(18)5-2-12-7-9-19-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSIKWIAIJVUSD-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)